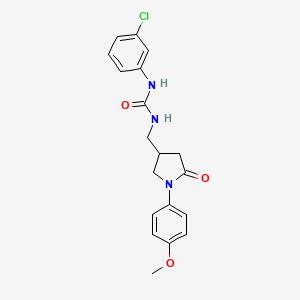

![molecular formula C14H10ClN3O2 B2656326 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile CAS No. 762250-78-2](/img/structure/B2656326.png)

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

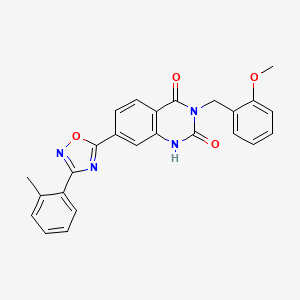

“2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile” is a chemical compound with the molecular formula C14H10ClN3O2. It is a derivative of benzonitrile, which is a type of aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile” is characterized by the presence of an aromatic benzene ring, a nitro group (-NO2), a nitrile group (-CN), and a chlorobenzyl group (-C6H4Cl). The exact structure would need to be confirmed through methods such as X-ray crystallography .科学的研究の応用

Synthesis Methods

The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, has been advanced through methods involving nitrosation reactions and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This approach, highlighted by Chen et al. (2018), demonstrates an efficient pathway to prepare 2-aminobenzonitriles, which can be further utilized to synthesize benzoxazinones through intramolecular condensation. The method is notable for its use of an inexpensive iron(III) catalyst and its scalability (Wei-Li Chen et al., 2018).

Applications in Material Science

Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile. Their research on the crystal engineering of these compounds underscores the significance of halogen bonds in stabilizing crystal structures. This study provides insights into how modifications to the chemical structure, akin to the incorporation of a chlorobenzylamino group, could influence material properties and applications (Madhavi Oruganti et al., 2017).

Anticancer Research

A study by Pilon et al. (2020) on a new family of iron(II)-cyclopentadienyl compounds, including various benzonitrile derivatives, demonstrated strong activity against colorectal and triple-negative breast cancer cells. This research suggests the potential of structurally related compounds, such as 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, in anticancer applications. The findings highlight the importance of the substituent at the nitrile-based ligand in relation to biological activity (Adhan Pilon et al., 2020).

Chemical Fixation of Carbon Dioxide

Kimura et al. (2012) discussed the efficient catalysis of chemical fixation of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones. This process is relevant to 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile due to the structural similarity, indicating its potential use in carbon capture and utilization strategies. The research showcases a scalable method to convert 2-aminobenzonitriles into valuable products under atmospheric CO2 pressure, emphasizing the environmental applications of such compounds (Toshihiro Kimura et al., 2012).

特性

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRGSFKVQQQSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2656246.png)

![7-cyclohexyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656250.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656254.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)

![Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2656261.png)

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2656264.png)